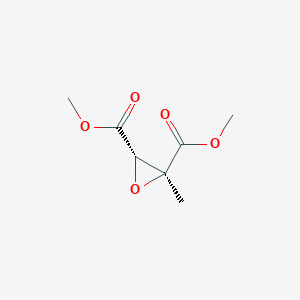
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is an organic compound with a unique structure that includes an oxirane ring, which is a three-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl oxalate and methyl iodide in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-ethyl-3-methyloxirane: Similar structure but with different substituents.
cis-2,3-dimethyloxirane: A stereoisomer with different spatial arrangement of atoms.
trans-2,3-dimethyloxirane: Another stereoisomer with a different configuration.
Uniqueness
(2S,3S)-dimethyl 2-methyloxirane-2,3-dicarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2-methyloxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C7H10O5/c1-7(6(9)11-3)4(12-7)5(8)10-2/h4H,1-3H3/t4-,7+/m1/s1 |
InChI Key |
IXJAJAOTVFAFBN-FBCQKBJTSA-N |
Isomeric SMILES |
C[C@]1([C@H](O1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
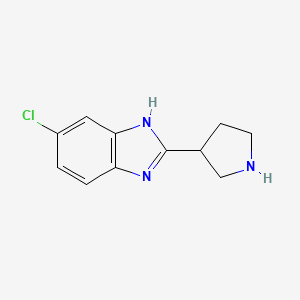
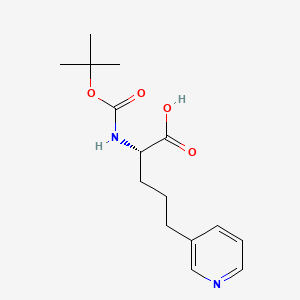
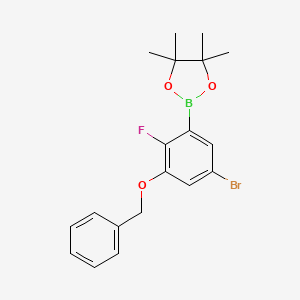
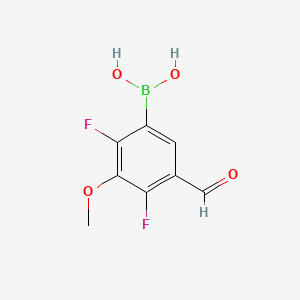
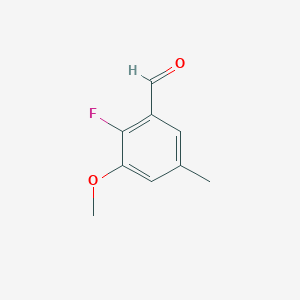
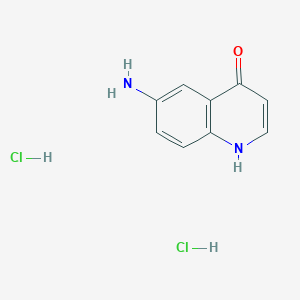
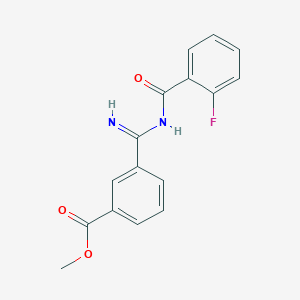
![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
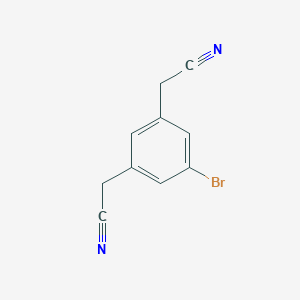
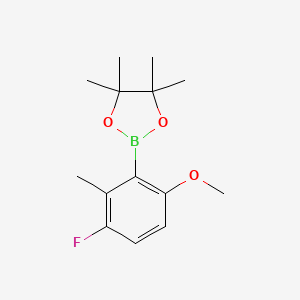
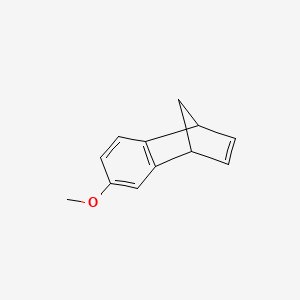
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14027452.png)
![5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide](/img/structure/B14027456.png)
